5-Lipoxygenase (5-LOX) Inhibitory Activity of 5-Oxo-6,6,6-trifluorohexanoic Acid
5-Oxo-6,6,6-trifluorohexanoic acid exhibits measurable, albeit weak, direct inhibition of human recombinant 5-LOX. This is a key enzyme in the pathway that produces the endogenous ligand it mimics, suggesting a potential for pathway-specific feedback modulation [1][2]. While not a potent inhibitor, this activity profile is important to contextualize when using the compound as a tool to study the OXE receptor, as it can have confounding dual activity at high concentrations.
| Evidence Dimension | Inhibition of human recombinant 5-lipoxygenase (5-LOX) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM [1] and IC50 = 2,460 nM [2] |
| Comparator Or Baseline | Potent reference 5-LOX inhibitors (e.g., Zileuton IC50 ~0.5-1 µM) |
| Quantified Difference | Target compound is >10- to 20-fold less potent than a clinical 5-LOX inhibitor. |
| Conditions | Cell-free assay with human recombinant 5-LOX expressed in E. coli; product formation (LTB4 or all-trans isomers of LTB4 and 5-HETE) measured [1][2]. |
Why This Matters
Users must know this weak off-target activity to avoid misinterpretation of results in cellular assays where high concentrations might lead to both OXE receptor agonism and 5-LOX inhibition.
- [1] BindingDB. BDBM50591538: Polyunsaturated fatty acid 5-lipoxygenase (Homo sapiens). Data retrieved from https://www.bindingdb.org/ View Source
- [2] BindingDB. BDBM50468225: Polyunsaturated fatty acid 5-lipoxygenase (Human). Data retrieved from https://www.bindingdb.org/ View Source
